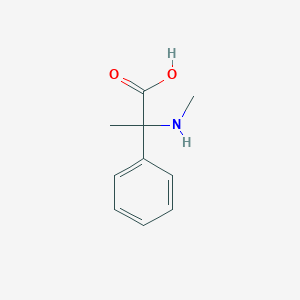
N-methyl-2-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-2-phenylalanine” is a derivative of the amino acid phenylalanine . It has a molecular formula of C10H13NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .
Synthesis Analysis
The synthesis of N-methylated polypeptides, which includes this compound, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another method involves the enzymatic system using a novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633 .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to the second carbon atom of the alanine backbone . The nitrogen atom in the amino group is also bonded to a methyl group .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 179.216 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.5±25.0 °C at 760 mmHg, and a flash point of 168.8±23.2 °C .科学的研究の応用
Enzymatic Synthesis : Muramatsu et al. (2004) described an enzymatic system for synthesizing N-methyl- l -phenylalanine from phenylpyruvic acid and methylamine. This process involves a novel enzyme, N-methyl- l -amino acid dehydrogenase, from Pseudomonas putida, and has been found to produce N-methyl- l -phenylalanine with high yield and enantiomeric excess. This compound serves as a chiral building block for the synthesis of pharmacologically active products (Muramatsu et al., 2004).
Conformational Analysis : Walther (1987) conducted a study on the computation of stable conformations of N-methyl-N-acetyl-aminoacidamides of various amino acids including phenylalanine. The conformations were analyzed using the EPEN/2-model, developed for investigating peptides. The stable conformations calculated were in qualitative agreement with experimental results obtained in unpolar solvents (Walther, 1987).
Deuterium Labeled Phenylalanine : Mosin et al. (2014) explored the preparative microbial synthesis of amino acids labeled with stable isotopes, such as deuterium, using L-phenylalanine as an example. This process involves the use of Brevibacterium methylicum, a facultative methylotrophic bacterium, and is significant for biomedical applications (Mosin et al., 2014).
Electrochemical Sensors and Biosensors : Dinu and Apetrei (2020) reviewed electrochemical sensors and biosensors used in the electroanalysis of phenylalanine. This research is crucial as phenylalanine levels in biological fluids provide important health status information, and electrochemical sensors offer a sensitive method for its detection (Dinu & Apetrei, 2020).
作用機序
Target of Action
N-methyl-2-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid Phenylalanine is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, it can be inferred that this compound might interact with similar targets.
Mode of Action
Phenylalanine, from which this compound is derived, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . This suggests that this compound might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and signal transmission.
Biochemical Pathways
This compound likely participates in similar biochemical pathways as phenylalanine. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . This process involves the conversion of phenylalanine to tyrosine, which is then used in the production of various compounds, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Result of Action
Given its similarity to phenylalanine, it might influence neurotransmitter levels and signal transmission in the brain .
生化学分析
Biochemical Properties
N-methyl-2-phenylalanine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, phenylalanine is converted into tyrosine by the enzyme phenylalanine hydroxylase . The conversion of phenylalanine to tyrosine is a critical step in the synthesis of adrenaline . This compound, being a derivative of phenylalanine, may also interact with these enzymes and participate in similar biochemical reactions .
Cellular Effects
This compound can influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism. For example, phenylalanine and its derivatives have been associated with promoting mental alertness and memory, elevating mood, and suppressing appetite . Therefore, this compound might have similar effects on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, phenylalanine is converted into tyrosine by phenylalanine hydroxylase, which is a mixed-function oxygenase . This compound, as a derivative of phenylalanine, might interact with this enzyme and other biomolecules in a similar manner.
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as phenylalanine. Phenylalanine is converted into tyrosine, which is a precursor for the synthesis of adrenaline . Therefore, this compound might interact with the same enzymes or cofactors and affect metabolic flux or metabolite levels.
特性
IUPAC Name |
2-(methylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCXSFDPQFYHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2604545.png)
![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)
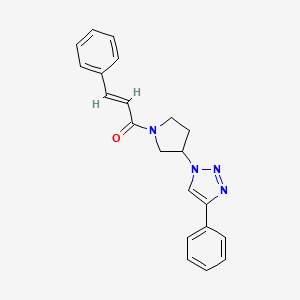

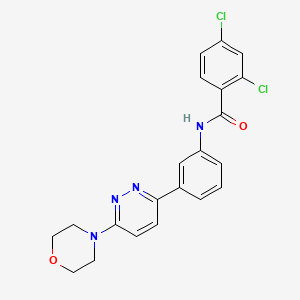
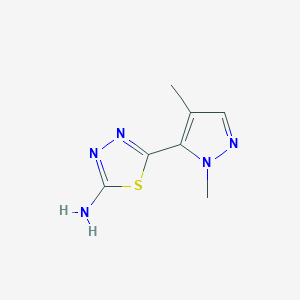
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2604556.png)

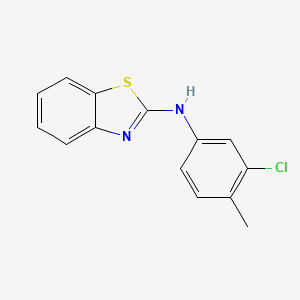


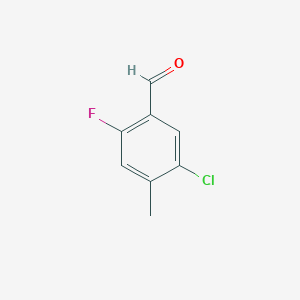
![N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N-hydroxymethanimidamide](/img/structure/B2604568.png)
